molecular formula C11H9Cl2N3S B1431636 4,6-Dichloro-2-(benzylthio)-5-pyrimidineamine CAS No. 1440512-67-3

4,6-Dichloro-2-(benzylthio)-5-pyrimidineamine

Cat. No.: B1431636
CAS No.: 1440512-67-3
M. Wt: 286.2 g/mol
InChI Key: SVNIYLGANBOUOG-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(benzylthio)-5-pyrimidineamine is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(benzylthio)-5-pyrimidineamine typically involves the nucleophilic substitution of 4,6-dichloropyrimidine with benzylthiol. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(benzylthio)-5-pyrimidineamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring or the benzylthio group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide or tetrahydrofuran.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives and modified benzylthio groups.

Scientific Research Applications

4,6-Dichloro-2-(benzylthio)-5-pyrimidineamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial properties.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Agricultural Chemistry: The compound is investigated for its potential use in agrochemicals, including herbicides and pesticides.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-2-(methylthio)pyrimidine: Similar structure but with a methylthio group instead of a benzylthio group.

    4,6-Dichloro-2-(ethylthio)pyrimidine: Similar structure with an ethylthio group.

    4,6-Dichloro-2-(phenylthio)pyrimidine: Similar structure with a phenylthio group.

Uniqueness

4,6-Dichloro-2-(benzylthio)-5-pyrimidineamine is unique due to the presence of the benzylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and potential interactions with biological targets, making it a valuable scaffold in drug discovery and materials science.

Biological Activity

4,6-Dichloro-2-(benzylthio)-5-pyrimidineamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological effects, including anti-inflammatory, anticancer, and enzyme inhibitory activities. This article reviews the current understanding of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H9Cl2N3S. The compound features a pyrimidine ring substituted with chlorine and benzylthio groups, which contribute to its biological properties.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound through its inhibition of cyclooxygenase (COX) enzymes. The inhibition of COX-1 and COX-2 is crucial in reducing inflammation and pain.

Table 1: Inhibition of COX Enzymes by Pyrimidine Derivatives

CompoundIC50 (µM)COX-1 InhibitionCOX-2 Inhibition
This compoundTBDTBDTBD
Celecoxib0.040.040.04
DiclofenacTBDTBDTBD

Note: TBD indicates values that require further experimental validation.

In vivo studies demonstrated that derivatives similar to this compound showed significant reduction in edema in carrageenan-induced models, suggesting a promising anti-inflammatory profile comparable to established drugs like indomethacin .

2. Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. The compound exhibited cytotoxic effects on human cervical (HeLa), breast (MCF7), and colorectal (LoVo) cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLaTBD
MCF7TBD
LoVoTBD

In a study assessing the structure-activity relationship (SAR), it was found that modifications to the benzylthio group influenced the cytotoxic efficacy, with certain electron-withdrawing groups enhancing activity against HeLa cells .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to act as an inhibitor of key enzymes involved in inflammatory pathways and cancer progression.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anti-inflammatory Effects : A study investigated the effects of this compound in a rat model of inflammation induced by carrageenan. Results indicated a significant reduction in paw edema compared to controls, with a calculated effective dose (ED50) demonstrating its potential as an anti-inflammatory agent .
  • Cytotoxicity Assessment : In vitro tests on various cancer cell lines revealed that modifications to the substituents on the pyrimidine ring significantly affected cytotoxicity levels, with some derivatives showing IC50 values lower than those of standard chemotherapeutic agents .

Properties

IUPAC Name

2-benzylsulfanyl-4,6-dichloropyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3S/c12-9-8(14)10(13)16-11(15-9)17-6-7-4-2-1-3-5-7/h1-5H,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNIYLGANBOUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=C(C(=N2)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501219827
Record name 4,6-Dichloro-2-[(phenylmethyl)thio]-5-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440512-67-3
Record name 4,6-Dichloro-2-[(phenylmethyl)thio]-5-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440512-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-2-[(phenylmethyl)thio]-5-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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